6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H6ClF3N2. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, including its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under controlled conditions . This reaction requires careful handling of reagents and precise control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and improved safety. Additionally, the purification process in industrial settings may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with target proteins or enzymes, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with different substitution pattern.
6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Bromine instead of chlorine.
6-Chloro-4-methyl-5-(trifluoromethyl)pyrimidin-2-amine: Pyrimidine ring instead of pyridine.
Uniqueness
6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and stability. The trifluoromethyl group, in particular, imparts significant electron-withdrawing properties, influencing the compound’s overall chemical behavior and making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-3-2-4(12)13-6(8)5(3)7(9,10)11/h2H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRUEIJSXVLLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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